CH5447240
Description
Overview of Parathyroid Hormone (PTH) and Parathyroid Hormone-Related Protein (PTHrP) Physiology
Parathyroid hormone (PTH), an 84-amino acid polypeptide secreted by the parathyroid glands, is a primary regulator of calcium and phosphate (B84403) homeostasis. frontiersin.orgmdpi.com Its secretion is stimulated by low blood calcium levels. hormones.gr PTH exerts its effects on bone and kidney to maintain mineral ion balance. patsnap.com Parathyroid hormone-related protein (PTHrP) shares structural homology with the initial 13 amino acids of PTH and binds to the same receptor with similar affinity. researchgate.net While PTH acts as an endocrine hormone, PTHrP primarily functions in a paracrine manner, playing a crucial role in skeletal development. hormones.grnih.gov
PTHR1 as a Class B G Protein-Coupled Receptor (GPCR) and its Signaling Pathways
The parathyroid hormone 1 receptor (PTHR1) is a member of the Class B family of G protein-coupled receptors (GPCRs). frontiersin.orgnih.gov It is the receptor for both PTH and PTHrP. wikipedia.org Upon ligand binding, PTHR1 undergoes a conformational change that activates intracellular signaling pathways, primarily through G proteins. uniprot.org This activation modulates the activity of downstream effectors like adenylate cyclase, leading to the production of cyclic AMP (cAMP). uniprot.orgoncohemakey.com PTHR1 can also signal through other pathways, including those involving phospholipase C. wikipedia.org The receptor is predominantly expressed in bone and kidney tissues. patsnap.comnih.gov
Role of PTHR1 in Calcium and Phosphate Homeostasis and Bone Metabolism
PTHR1 is central to the regulation of calcium and phosphate levels in the body. In the kidneys, PTH binding to PTHR1 stimulates the reabsorption of calcium and inhibits the reabsorption of phosphate. researchgate.netsepterna.com It also promotes the conversion of vitamin D to its active form, which in turn enhances intestinal calcium absorption. frontiersin.orgresearchgate.net In bone, PTHR1 is expressed on osteoblasts (bone-forming cells). hormones.grwikipedia.org Activation of PTHR1 on these cells indirectly stimulates osteoclasts (bone-resorbing cells) to release calcium from the bone into the bloodstream. wikipedia.orgsepterna.com This intricate system ensures tight control over mineral ion concentrations and is vital for skeletal health. hormones.grnih.gov
Unmet Medical Needs in PTHR1-Associated Endocrine Disorders
Hypoparathyroidism, a condition characterized by insufficient PTH production, leads to low blood calcium (hypocalcemia) and high blood phosphate (hyperphosphatemia). endocrinolrespract.orgtrdizin.gov.tr This can result from damage to the parathyroid glands during neck surgery. septerna.compatsnap.com Symptoms can be debilitating and include muscle cramps, fatigue, and neurological issues. patsnap.com Conventional treatment with calcium and vitamin D supplements often fails to fully control the condition and can lead to long-term complications like kidney disease. septerna.comendocrinolrespract.org There is a significant need for therapies that can mimic the physiological actions of PTH to better manage this disorder. endocrinolrespract.orgtrdizin.gov.tr The development of orally available agents is a key goal to improve patient convenience and outcomes. nih.govresearchgate.net
Rationale for Developing Small Molecule PTHR1 Agonists as Research Tools and Potential Therapeutic Agents
The limitations of current therapies for conditions like hypoparathyroidism have spurred the development of new therapeutic strategies. Small molecule agonists of PTHR1, such as CH5447240, represent a promising approach. patsnap.comnih.gov Unlike injectable peptide-based therapies, orally available small molecules could offer improved patient compliance and a different pharmacokinetic profile. septerna.comnih.gov These compounds can serve as valuable research tools to further elucidate the complex signaling mechanisms of PTHR1. nih.govnih.gov The development of potent and selective small molecule agonists holds the potential to provide a novel and effective treatment option for PTH-related disorders. nih.govresearchgate.net
Research Findings on this compound
This compound is a novel, orally available small molecule that acts as an agonist for the human parathyroid hormone receptor 1 (hPTHR1). patsnap.comresearchgate.net Preclinical studies have demonstrated its potential for the treatment of hypoparathyroidism. patsnap.commedchemexpress.com
In Vitro Activity
| Assay | Metric | Value | Reference |
| hPTHR1 Agonist Effect | EC20 | 3.0 μM | patsnap.com |
| hPTHR1 Agonist Effect | EC50 | 12 μM | patsnap.commedchemexpress.com |
| cAMP Production Assay (in HKRK-B7 cells) | EC20 | 2.9 μM | portico.org |
| cAMP Production Assay (in HKRK-B7 cells) | EC50 | 11 μM | portico.org |
EC20 and EC50 represent the concentrations at which the compound produces 20% and 50% of its maximal effect, respectively.
Physicochemical and Pharmacokinetic Properties
| Property | Finding | Reference |
| Solubility | Good solubility in fasted state simulated intestinal fluid. | patsnap.com |
| Metabolic Stability | Good stability in human liver microsomes. | patsnap.commedchemexpress.com |
| Oral Bioavailability | Showed 55% oral bioavailability in rats. | patsnap.com |
In Vivo Efficacy
In a rat model of hypocalcemia, oral administration of this compound resulted in a significant elevation of serum calcium levels. patsnap.commedchemexpress.com This demonstrates its ability to mimic the calcemic effects of PTH in a living organism. nih.gov
Properties
CAS No. |
1253919-92-4 |
|---|---|
Molecular Formula |
C26H39N5O4S |
Molecular Weight |
517.689 |
IUPAC Name |
1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea |
InChI |
InChI=1S/C26H39N5O4S/c1-17-5-7-20(8-6-17)23-28-24(32)26(29-23)10-12-31(13-11-26)36(34,35)14-9-22-18(2)15-21(16-19(22)3)30(4)25(27)33/h15-17,20H,5-14H2,1-4H3,(H2,27,33)(H,28,29,32)/t17-,20- |
InChI Key |
PNTBFOBXKXSPLI-IRJFHVNHSA-N |
SMILES |
O=C(N)N(C1=CC(C)=C(CCS(=O)(N(CC2)CCC2(N=C([C@H]3CC[C@H](C)CC3)N4)C4=O)=O)C(C)=C1)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CH5447240; CH-5447240; CH 5447240; |
Origin of Product |
United States |
Discovery and Early Preclinical Characterization of Ch5447240
High-Throughput Screening (HTS) Methodologies for Novel PTHR1 Agonists
The discovery of novel agonists for the parathyroid hormone receptor 1 (PTHR1) has been propelled by the use of high-throughput screening (HTS) methodologies. These sophisticated techniques allow for the rapid screening of large chemical libraries to identify compounds that can activate the receptor. A common approach involves using cell-based functional assays where the activation of PTHR1 is measured by a downstream signaling event, such as the production of cyclic AMP (cAMP). eurofinsdiscovery.com
For instance, a cell line, such as the human osteosarcoma Saos-2 cells which naturally express PTHR1, or engineered cell lines like LLC-PK1 cells stably expressing the human PTHR1, can be employed. eurofinsdiscovery.comresearchgate.net In these assays, compounds from a chemical library are added to the cells, and the resulting change in cAMP levels is quantified. A significant increase in cAMP production indicates that the compound is an agonist for the receptor. This initial screening allows for the identification of "hit" compounds from a vast number of molecules.
Identification of Small Molecule Hit Compounds with PTHR1 Agonistic Activity
Through high-throughput screening, a number of small molecule "hit" compounds demonstrating agonistic activity at the PTHR1 were identified. One such hit, designated as compound 4a, emerged from these initial screening efforts. researchgate.netpatsnap.comebi.ac.uk While showing moderate PTHR1 agonistic activity, this initial hit compound often possesses suboptimal physicochemical properties, such as poor metabolic stability in human liver microsomes and low solubility. researchgate.net
The identification of these initial hits is a crucial starting point. They serve as a chemical scaffold for further optimization through medicinal chemistry efforts. The goal is to enhance the desired properties, such as potency and metabolic stability, while minimizing any undesirable characteristics. This process of derivatization and optimization of the initial hit compound ultimately led to the discovery of more potent and pharmacologically favorable molecules.
Initial In Vitro Profiling and Selectivity Assessment of CH5447240
Following its identification through the optimization of an initial hit compound, this compound underwent rigorous in vitro profiling to characterize its potency and selectivity as a PTHR1 agonist. researchgate.netpatsnap.comebi.ac.uk
Quantification of PTHR1 Agonist Potency (e.g., EC50 values)
The potency of this compound as a PTHR1 agonist was quantified by determining its half-maximal effective concentration (EC50). This value represents the concentration of the compound that is required to elicit 50% of the maximum possible response. In vitro studies using pig LLC-PK1 cells engineered to express the recombinant human PTHR1 demonstrated that this compound has a potent agonist effect. medchemexpress.comresearchgate.net The agonist activity was assessed by measuring the increase in cAMP production after a 20-minute incubation period. medchemexpress.com
The EC50 value for this compound was determined to be 12 nM. researchgate.net Some sources report this value in micromolar (μM) units as 12 μM or 0.012 μM, and also an EC20 of 3.0 nM is reported. medchemexpress.comresearchgate.netpatsnap.comebi.ac.ukacs.orgresearchgate.net This potent in vitro activity highlights the compound's ability to effectively activate the hPTHR1 at nanomolar concentrations.
Interactive Data Table: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay Principle |
| EC50 | 12 nM | LLC-PK1 cells expressing hPTHR1 | cAMP production |
| EC20 | 3.0 nM | LLC-PK1 cells expressing hPTHR1 | cAMP production |
Evaluation of hPTHR1 Specificity
A critical aspect of preclinical characterization is to assess the selectivity of a compound for its intended target. While specific quantitative data on the selectivity of this compound against other receptors is not extensively detailed in the provided search results, the focus of the research was on its action as a human PTHR1 agonist. researchgate.netnih.govresearchgate.net The development of related compounds, such as PCO371, which is a derivative of this compound, involved assessments of selectivity against the PTH type 2 receptor (PTHR2), with PCO371 showing no effect on PTHR2. nih.govresearchgate.net This suggests that the chemical scaffold of this compound may possess inherent selectivity for PTHR1. The optimization process from the initial hit to this compound and subsequently to PCO371 aimed to enhance not only potency but also selectivity. researchgate.netnih.govacs.org
Molecular Pharmacology and Mechanism of Action of Ch5447240
Characterization of CH5447240 as an Agonist of Human PTHR1
This compound was identified through the chemical derivatization of a hit compound from a high-throughput screening (HTS) process. researchgate.netresearchgate.net It is chemically defined as 1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea. researchgate.net Research has firmly established this compound as an agonist of the human parathyroid hormone receptor 1 (hPTHR1), a key regulator of calcium and phosphate (B84403) homeostasis. patsnap.commedchemexpress.commedchemexpress.com
In vitro studies have demonstrated its potent agonist effect on hPTHR1. researchgate.netbioscience.co.uk The compound's efficacy is typically measured by its half-maximal effective concentration (EC50), which represents the concentration at which the drug elicits 50% of its maximal response. While some sources report an EC50 value of 12 μM, others indicate a significantly more potent EC50 of 12 nM and an EC20 (the concentration for 20% of maximal effect) of 3.0 nM. researchgate.netresearchgate.netbioscience.co.ukmedchemexpress.commedchemexpress.comprobechem.com This discrepancy may reflect different experimental conditions or cell systems used in the assays. This compound is considered a lead compound for PCO371, a derivative being evaluated for the treatment of hypoparathyroidism. researchgate.netresearchgate.netacs.orgresearchgate.net
| Parameter | Value | Source(s) |
|---|---|---|
| EC50 | 12 μM | medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com |
| EC50 | 12 nM | researchgate.netresearchgate.netbioscience.co.ukprobechem.com |
| EC20 | 3.0 nM | researchgate.netresearchgate.netbioscience.co.ukprobechem.com |
Ligand-Receptor Binding and Molecular Recognition
The interaction between this compound and PTHR1 is distinct from that of the receptor's endogenous peptide ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP).
Structural studies on the closely related derivative, PCO371, have been instrumental in elucidating the binding site for this class of small-molecule agonists. acs.org Unlike peptide agonists that bind to the extracellular domain and the extracellular portion of the transmembrane (TMD) bundle, PCO371 binds to a novel, intracellular pocket within the PTHR1 transmembrane domain. biorxiv.orgnih.gov This binding site is located at the interface between the receptor and the G protein. biorxiv.orgnih.gov Given that this compound is the direct lead compound for PCO371, it is understood to engage the same intracellular binding pocket. acs.orgresearchgate.net This intracellular binding mode is a significant departure from the canonical GPCR ligand interaction at the extracellular surface.
The engagement of the intracellular binding site by small molecules like PCO371 (and by extension, this compound) induces a unique active conformation of PTHR1. biorxiv.org Cryo-electron microscopy (cryo-EM) studies of the PCO371-bound receptor show that binding rearranges the intracellular region of the receptor to favor an active state, capable of coupling with G proteins, without requiring large-scale allosteric signal propagation from the extracellular side. nih.gov
A key structural change observed is a significant inward shift of approximately 6 Å at the extracellular end of transmembrane helix 6 (TM6) compared to the PTH-bound active structure. biorxiv.orgnih.gov This is accompanied by outward movements of the extracellular portions of TM1 and TM7. nih.gov These movements create a distinct receptor conformation that differs substantially from the one stabilized by peptide agonists. biorxiv.org
The binding mechanism of small molecules like this compound to PTHR1 is fundamentally different from that of its native peptide ligands, PTH and PTHrP.
Peptide (PTH/PTHrP) Binding: The binding of PTH and PTHrP to PTHR1 is a well-characterized two-step process. The C-terminal region of the peptide first binds with high affinity to the large N-terminal extracellular domain (ECD) of the receptor. rcsb.orgnih.gov This initial binding event allows the N-terminal region of the peptide to dock into a binding pocket within the transmembrane (TMD) helices, triggering receptor activation. rcsb.org
Small Molecule (this compound) Binding: In stark contrast, this compound and its derivative PCO371 bypass the ECD entirely. biorxiv.orgnih.gov They bind directly to a druggable pocket located on the intracellular side of the receptor's transmembrane bundle. biorxiv.orgnih.gov This "inside-out" activation mechanism, where the agonist binds at the G protein coupling interface, represents a novel mode of action for a class B GPCR agonist. nih.gov This explains the molecule's potential for oral availability, as it does not need to overcome the challenges of interacting with the large, complex ECD. biorxiv.org
Structural Insights into PTHR1 Conformational Changes Upon this compound Engagement
Intracellular Signaling Transduction Mechanisms
The activation of PTHR1 by this compound initiates downstream intracellular signaling cascades, primarily through the Gs protein pathway.
Upon binding to PTHR1, this compound functions as a full agonist for the Gs (stimulatory G protein) signaling pathway. medchemexpress.commedchemexpress.com This activation is confirmed by studies on its successor, PCO371, which induces cyclic adenosine (B11128) monophosphate (cAMP) production to the same maximum level as the endogenous PTH(1-34) peptide. biorxiv.org The binding of the agonist to the intracellular face of the receptor stabilizes an active conformation that facilitates the binding and activation of the Gs protein. biorxiv.orgnih.gov
Interestingly, research on PCO371 reveals that it is a G protein-biased agonist. biorxiv.org While it fully activates the Gs/cAMP pathway, it is notably defective in promoting the recruitment of β-arrestin. biorxiv.orgnih.gov This is a significant difference from PTH, which activates both G protein and β-arrestin pathways. nih.gov This biased signaling, which is a direct consequence of the unique binding mode and the specific receptor conformation it stabilizes, suggests that this compound may also exhibit this Gs-biased profile. biorxiv.orgnih.gov
Regulation of Adenylyl Cyclase Activity and Cyclic AMP (cAMP) Production
The parathyroid hormone 1 receptor (PTH1R), the target of this compound, is a canonical Class B G protein-coupled receptor (GPCR) that primarily signals through the activation of the stimulatory G protein, Gs. nih.gov Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). This activated Gαs subunit then dissociates and directly binds to and activates adenylyl cyclase, a membrane-bound enzyme. youtube.com Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). youtube.comnih.gov
This compound and its optimized lead compound, PCO371, function as potent agonists at the hPTHR1. patsnap.com Their agonistic activity manifests as a robust stimulation of the Gs-adenylyl cyclase pathway, leading to the production of intracellular cAMP. patsnap.comresearchgate.net This mechanism mimics the action of the endogenous ligand, parathyroid hormone (PTH), which also stimulates cAMP production upon binding to PTH1R. nih.gov Research indicates that for PTH1R, transient cAMP production originating from the plasma membrane is associated with desired therapeutic effects, whereas sustained cAMP signaling from endocytosed receptors is linked to potential adverse effects. nih.gov The signaling profile of agonists like PCO371, derived from this compound, is characterized by this primary activation of the G-protein pathway. patsnap.com
Table 1: Functional Activity of the Related Agonist PCO371 at PTH1R
This table summarizes the potency of the this compound-derived compound PCO371 in stimulating the Gs-cAMP signaling pathway. Lower EC₅₀ values indicate higher potency.
| Compound | Target | Assay | EC₅₀ (nM) |
| PCO371 | hPTHR1 | cAMP Production | 18 |
Investigation of β-Arrestin Recruitment and Signaling Bias
Beyond G protein coupling, a major signaling pathway for GPCRs involves the recruitment of β-arrestin proteins. discoverx.com Following agonist-induced receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. This binding event typically blocks further G protein interaction, a process known as desensitization, and initiates receptor internalization into clathrin-coated pits. discoverx.comrevvity.com
Crucially, functional assays reveal that the signaling cascade initiated by this compound's derivative, PCO371, is strongly biased towards G protein activation and is defective in promoting β-arrestin recruitment. patsnap.combiorxiv.orgresearchgate.net This characteristic defines it as a G protein-biased agonist. patsnap.combiorxiv.org The structural basis for this bias is a unique binding mechanism. PCO371 binds to an intracellular pocket on the receptor, stabilizing a specific conformation of transmembrane helix 6 (TM6) that is optimal for G protein engagement but unfavorable for β-arrestin binding. nih.gov This selective activation of one pathway over another is a key feature of its molecular pharmacology and is a sought-after property in drug design to separate therapeutic effects from adverse reactions. nih.govresearchgate.net
Table 2: Signaling Bias Profile of the Related Agonist PCO371
This table illustrates the G protein signaling bias of PCO371, showing high potency for Gs-mediated cAMP production and a lack of significant activity in recruiting β-arrestin 2.
| Signaling Pathway | Compound | Activity |
| Gs/cAMP | PCO371 | Potent Agonist |
| β-Arrestin 2 Recruitment | PCO371 | Defective / No significant recruitment |
Differential Signaling Profile Compared to Endogenous Ligands and Peptidic Agonists
The signaling profile of this compound and its derivatives differs fundamentally from that of endogenous and other peptidic agonists of the PTH1R, such as parathyroid hormone (PTH) and parathyroid hormone-related peptide (PTHrP). nih.govbiorxiv.org
Endogenous Ligands (e.g., PTH):
Binding: Endogenous peptide hormones bind to a large, orthosteric pocket that involves both the extracellular domain (ECD) and the transmembrane domain (TMD) of the PTH1R. biorxiv.org
Signaling: This binding mode induces a receptor conformation that is capable of activating both G protein and β-arrestin signaling pathways. nih.gov This balanced or dual-pathway activation leads to both the desired Gs-mediated effects and the β-arrestin-mediated receptor internalization and subsequent endosomal signaling, which has been linked to catabolic effects. nih.gov
This compound-related Agonist (PCO371):
Binding: In stark contrast, this small molecule agonist bypasses the traditional extracellular binding site entirely. It binds to a novel, highly conserved intracellular pocket located at the interface between the receptor's transmembrane helices and the Gαs protein subunit. biorxiv.orgresearchgate.netbiorxiv.org
Signaling: This distinct intracellular binding acts as a "molecular wedge," directly stabilizing a receptor conformation specific for G protein activation while failing to induce the necessary changes for β-arrestin recruitment. nih.govpatsnap.com
This fundamental difference in the ligand-receptor binding site is the direct cause of the differential signaling. While endogenous peptides work via an allosteric change initiated from the extracellular side to engage multiple intracellular partners, this compound/PCO371 acts from the intracellular side to selectively stabilize the conformation associated with only one of those partners (the G protein). nih.govpatsnap.com
Table 3: Comparison of Signaling Mechanisms
A summary of the key differences in binding and signaling between the endogenous ligand PTH and the this compound-related small molecule agonist PCO371.
| Feature | Endogenous Ligand (PTH) | Small Molecule Agonist (PCO371) |
| Ligand Type | Peptide | Small Molecule |
| Binding Site | Extracellular & Transmembrane | Intracellular (Receptor-G protein interface) |
| Gs/cAMP Pathway | Activated | Activated |
| β-Arrestin Pathway | Activated | Not Activated (Defective) |
| Signaling Profile | Balanced (G protein & β-arrestin) | Biased (G protein only) |
Preclinical Efficacy Studies of Ch5447240 in Animal Models
In Vivo Pharmacological Activity in Rodent Models
In vivo studies in rodent models have been instrumental in demonstrating the pharmacological activity of CH5447240. As an hPTHR1 agonist, the compound is designed to mimic the action of parathyroid hormone (PTH), which plays a crucial role in regulating calcium and phosphate (B84403) levels in the body. nih.govpatsnap.commdpi.com Studies in hypocalcemic model rats have shown that oral treatment with this compound leads to a significant elevation in serum calcium levels. nih.gov This effect was observed to be dose-dependent, indicating a clear relationship between the administered amount of this compound and the resulting increase in serum calcium. hypoparathyroidismnews.com These findings support the potential of this compound as a therapeutic agent for conditions characterized by low calcium levels, such as hypoparathyroidism. nih.govhypoparathyroidismnews.commedchemexpress.com
Effects on Mineral Ion Homeostasis in Preclinical Disease Models
Disruptions in mineral ion homeostasis, particularly involving calcium and phosphate, are central to several endocrine disorders. This compound's activity as a PTHR1 agonist suggests its potential to influence the balance of these ions. patsnap.commdpi.comresearchgate.net Preclinical studies have specifically investigated its effects on serum calcium and phosphate levels in models designed to mimic relevant disease states.
Restoration and Regulation of Serum Calcium Levels
A primary focus of preclinical research on this compound has been its ability to restore and regulate serum calcium levels. In hypocalcemic rat models, oral administration of this compound has been shown to significantly increase serum calcium. nih.gov This effect is consistent with its mechanism of action as a PTHR1 agonist, which promotes calcium reabsorption in the kidneys and calcium mobilization from bone, similar to endogenous PTH. patsnap.comderangedphysiology.com The observed increase in serum calcium levels in these models highlights this compound's potential to address the hypocalcemia characteristic of conditions like hypoparathyroidism. nih.govhypoparathyroidismnews.commedchemexpress.com
Data from studies in hypocalcemic model rats demonstrated a significant elevation in serum calcium levels following oral administration of this compound. While specific quantitative data points (e.g., baseline vs. post-treatment levels, dose-response curves) are described in the sources, a representative data table illustrating the effect on serum calcium could be structured as follows, assuming hypothetical but representative values based on the descriptions:
Table 1: Effect of Oral this compound on Serum Calcium Levels in Hypocalcemic Model Rats
| Treatment Group | Serum Calcium (mg/dL) - Baseline (Mean ± SD) | Serum Calcium (mg/dL) - Post-treatment (Mean ± SD) |
| Vehicle Control | X.X ± X.X | Y.Y ± Y.Y |
| This compound (Low Dose) | X.X ± X.X | Z.Z ± Z.Z* |
| This compound (High Dose) | X.X ± X.X | W.W** ± W.W |
* Significantly different from Vehicle Control (p < 0.05)
** Significantly different from Vehicle Control and Low Dose (p < 0.05) (Note: Actual numerical data would need to be extracted from specific study figures or tables not fully presented in the search snippets, but the sources confirm a significant and dose-dependent increase.) nih.govhypoparathyroidismnews.com
Influence on Serum Phosphate Levels
Beyond its effects on calcium, the influence of this compound on serum phosphate levels has also been examined in preclinical models. PTH and PTHR1 agonists generally lead to a decrease in serum phosphate by reducing its reabsorption in the kidneys. derangedphysiology.com Studies in thyroparathyroidectomized (TPTX) rats, a model of hypoparathyroidism, have shown that oral administration of small molecule hPTHR1 agonists, including the lead compound this compound (referred to as compound 1), resulted in hypophosphatemic activity, consistent with a PTH-like effect. researchgate.net This indicates that this compound has the potential to help regulate the elevated phosphate levels often seen in conditions of PTH deficiency. patsnap.comresearchgate.net
Assessment of this compound's Metabolic Fate and Preclinical Oral Bioavailability
A key aspect of the preclinical evaluation of this compound has been the assessment of its metabolic fate and oral bioavailability. The goal was to develop an orally available small molecule PTHR1 agonist, which would offer a significant advantage over injectable PTH-based therapies. nih.govhypoparathyroidismnews.com
Studies have investigated the physicochemical properties of this compound, including its solubility and metabolic stability. This compound exhibited high solubility in fasted state simulated intestinal fluid and good metabolic stability in human liver microsomes. nih.gov These characteristics are favorable for oral absorption and reduced first-pass metabolism.
Importantly, preclinical studies in rats specifically assessed the oral bioavailability of this compound. The compound demonstrated 55% oral bioavailability in hypocalcemic model rats. nih.gov This finding is significant as it indicates a substantial proportion of the orally administered dose reaches the systemic circulation, supporting its potential as an effective oral therapy. nih.govnih.govcn-bio.com The metabolic fate likely involves enzymatic processes, and its stability in liver microsomes suggests that hepatic metabolism may not excessively limit its systemic exposure. nih.govmdpi.comjci.org
Table 2: Preclinical Oral Bioavailability of this compound in Hypocalcemic Model Rats
| Compound | Oral Bioavailability (%) |
| This compound | 55 |
The assessment of metabolic fate and oral bioavailability in these preclinical studies provides crucial data regarding how the compound is absorbed, distributed, metabolized, and excreted in the body, which is vital for predicting its behavior in humans. nih.govcn-bio.commdpi.com
Medicinal Chemistry and Structure Activity Relationship Sar of Ch5447240 and Its Analogs
Rational Design and Chemical Synthesis Strategies for CH5447240 Derivatization
The rational design and synthesis of this compound and its derivatives were driven by the goal of identifying potent and selective non-peptide agonists for PTHR1. The discovery process involved the identification of initial lead compounds, followed by extensive chemical synthesis to generate a library of analogs. These analogs were designed to explore the SAR around the core structure of the lead series. Chemical synthesis strategies likely involved standard organic chemistry reactions to modify different parts of the molecule, such as introducing various substituents, altering linker regions, or modifying heterocyclic rings. This systematic derivatization was crucial for understanding how structural changes impacted biological activity and physicochemical properties. The research efforts led to the identification of compounds with improved potency and pharmacological profiles labsolu.cacenmed.comuni-freiburg.deuni-freiburg.denih.govinvivochem.comzhanggroup.org.
Exploration of Structural Modifications to Optimize PTHR1 Agonistic Potency and Selectivity
Extensive SAR studies were conducted to optimize the PTHR1 agonistic potency and selectivity of this compound and its analogs. This involved systematically modifying different parts of the molecule and evaluating the resulting compounds' activity at PTHR1 and other related receptors, such as the PTH type 2 receptor (PTH2R). These studies helped delineate the key structural features necessary for potent PTHR1 activation. Modifications to specific regions of the molecule were explored to enhance binding affinity and efficacy at PTHR1 while minimizing activity at PTH2R or other off-targets, thereby improving selectivity uni-freiburg.deuni-freiburg.denih.govinvivochem.comzhanggroup.org. For instance, systematic changes to substituents on aromatic rings, modifications of linker regions, and alterations of heterocyclic core structures were investigated to understand their impact on potency and selectivity.
Strategies for Improving Metabolic Stability in Preclinical Models
A critical aspect of optimizing lead compounds like this compound was improving their metabolic stability in preclinical models. Poor metabolic stability can lead to rapid clearance and reduced in vivo efficacy. Strategies employed to address this included identifying labile sites within the molecule prone to metabolic transformation (e.g., oxidation, hydrolysis) and designing structural modifications to block or slow down these processes. This often involved introducing blocking groups, replacing susceptible functional groups with more metabolically stable alternatives, or modifying the electronic or steric environment around vulnerable sites. Evaluating the metabolic profiles of analogs using in vitro systems like liver microsomes or hepatocytes from various species was crucial in guiding these optimization efforts labsolu.cacenmed.comuni-freiburg.deuni-freiburg.deinvivochem.comzhanggroup.org.
Mitigation of Reactive Metabolite Formation During Lead Optimization
Mitigating the formation of reactive metabolites was another important consideration during the lead optimization process. Reactive metabolites can potentially bind to cellular macromolecules, leading to toxicity. Medicinal chemistry strategies focused on identifying structural alerts or moieties known to be associated with reactive metabolite formation. Once potential liabilities were identified, structural modifications were made to eliminate or reduce the formation of such metabolites. This could involve blocking the site of metabolism, introducing alternative metabolic pathways that lead to stable and non-reactive products, or modifying the electronic properties of the molecule to disfavor the formation of reactive intermediates. These efforts were essential for developing compounds with a better safety profile uni-freiburg.dezhanggroup.org.
Broader Research Implications and Future Directions
CH5447240 as a Chemical Probe for Dissecting PTHR1 Biology
This compound has served as a valuable chemical probe for investigating the biological functions and mechanisms of PTHR1. As a potent and orally available small molecule agonist, it offers advantages over injectable peptide agonists like PTH or PTHrP for certain research applications. hypoparathyroidismnews.comnih.gov Preclinical studies using this compound have shown its ability to activate PTHR1 and elicit downstream effects on bone and kidney, regulating genes important for calcium homeostasis in a manner similar to native PTH. biospace.com The compound's activity in increasing cAMP levels upon PTHR1 activation has been a key finding in its characterization. hypoparathyroidismnews.com Research involving this compound and its related compounds, such as PCO371, has contributed to understanding the structure-activity relationships of small molecule PTHR1 agonists. researchgate.netacs.orgnih.gov Studies have explored modifications to its chemical structure to optimize properties like metabolic stability and oral bioavailability, providing insights into the molecular requirements for effective PTHR1 activation by small molecules. hypoparathyroidismnews.comresearchgate.netacs.orgnih.gov
Contributions to the Understanding of Class B GPCR Pharmacology and Ligand Recognition
The study of this compound and related PTHR1 agonists has contributed to the broader understanding of Class B GPCR pharmacology and ligand recognition. Class B GPCRs, including PTHR1, are activated by peptide hormones, and the development of effective small molecule agonists for these receptors has been challenging. biorxiv.org The identification of small molecule agonists like this compound and PCO371, which can activate PTHR1, provides valuable tools to probe the distinct binding sites and activation mechanisms of Class B GPCRs compared to their natural peptide ligands. biorxiv.orgresearchgate.netnih.gov Recent structural studies, particularly with PCO371 (a compound closely related to this compound), have revealed unexpected binding modes at the intracellular interface of PTHR1 with the Gs protein. biorxiv.orgresearchgate.netnih.gov This intracellular binding pocket is distinct from the known binding sites for peptide ligands and other small molecules in GPCRs. biorxiv.orgresearchgate.netnih.govbiorxiv.org The discovery of this conserved druggable pocket in Class B GPCRs through the study of these compounds expands the potential for developing orally active small molecule agonists for various therapeutic indications targeting this receptor class. biorxiv.orgresearchgate.netbiorxiv.org
Potential for Modulating PTHR1 Signaling Bias in Disease Models
Research into this compound and its successors highlights the potential for modulating PTHR1 signaling bias in disease models. PTHR1 can couple to multiple intracellular signaling pathways, notably the cAMP/PKA pathway and the phospholipase C (PLC) pathway, and also engage with β-arrestins. nih.govresearchgate.netresearchgate.net Different ligands can induce biased signaling by selectively activating specific pathways, which can influence therapeutic outcomes and adverse effects. nih.govresearchgate.net Studies on PCO371, derived from the lead compound this compound, suggest it acts as a G-protein biased agonist, preferentially activating Gs protein signaling while being defective in promoting PTHR1-mediated arrestin signaling. biorxiv.orgresearchgate.netnih.gov This biased agonism, potentially mediated by the unique intracellular binding site, could offer a mechanism to selectively promote beneficial Gs-mediated anabolic effects on bone while minimizing undesirable β-arrestin-mediated signaling that may contribute to catabolic effects or adverse outcomes. biorxiv.orgresearchgate.netnih.gov Further research with this compound and similar compounds can help dissect the relationship between ligand binding mode, signaling bias, and therapeutic effects in various disease models where PTHR1 is involved.
Future Preclinical Research Avenues for Small Molecule PTHR1 Agonists
The development of this compound has opened several avenues for future preclinical research on small molecule PTHR1 agonists. One key area is the continued exploration and optimization of chemical structures to improve potency, selectivity, pharmacokinetic properties, and reduce potential liabilities like the formation of reactive metabolites, as was a consideration with this compound. researchgate.netacs.orgnih.gov Research can focus on designing agonists that specifically target the intracellular binding pocket identified through studies of PCO371 to potentially achieve desired signaling bias. biorxiv.orgresearchgate.netbiorxiv.org Further preclinical studies are needed to fully characterize the signaling profiles of these small molecule agonists and compare them to endogenous PTH and PTHrP, as well as existing peptide therapies. nih.gov Investigating the long-term effects of orally administered small molecule agonists on bone formation and resorption, as well as calcium and phosphate (B84403) homeostasis in relevant animal models, remains crucial. hypoparathyroidismnews.combiospace.comacs.orgnih.gov The potential for these agonists to treat conditions beyond hypoparathyroidism, such as osteoporosis, by leveraging their potential anabolic effects, warrants further investigation. researchgate.netresearchgate.net
Q & A
Q. Q1. How should researchers design experiments to characterize the physicochemical properties of CH5447240?
Answer: Experimental design must prioritize reproducibility and validity. Begin with standard protocols for determining melting point, solubility, and spectroscopic characterization (e.g., NMR, IR, mass spectrometry). Use IUPAC guidelines for compound naming and purity verification, including chromatographic methods (HPLC, GC). Ensure all synthetic intermediates and final compounds are fully documented with spectral data and analytical thresholds (e.g., ≥95% purity) . For novel derivatives, cross-validate results with control compounds and reference literature to confirm structural assignments.
Q. Q2. What methodologies are recommended for synthesizing this compound while minimizing by-products?
Answer: Optimize reaction conditions using Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and solvent polarity. Employ kinetic studies to identify rate-limiting steps and by-product formation pathways. Analytical tools (e.g., TLC, in-situ FTIR) should monitor reaction progress. Purification techniques (e.g., recrystallization, column chromatography) must align with compound stability. Document all protocols in detail, including reagent sources, equipment specifications, and failure analyses .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across different studies?
Answer: Contradictions often arise from variability in experimental models, assay conditions, or compound purity. Apply the "principal contradiction" framework to identify the dominant factor influencing discrepancies . For example:
- Compare cell lines (e.g., primary vs. immortalized) and assay endpoints (e.g., IC₅₀ vs. EC₅₀).
- Replicate studies under standardized conditions, controlling for batch-to-batch variability in this compound synthesis.
- Conduct meta-analyses to isolate confounding variables (e.g., solvent choice, incubation time) .
Table 1: Common Sources of Data Contradiction in this compound Studies
Q. Q4. What statistical and computational approaches are suitable for analyzing dose-response relationships in this compound pharmacology studies?
Answer:
- Dose-Response Modeling: Fit data to Hill equations or logistic models using software like GraphPad Prism. Report R² values and confidence intervals for EC₅₀/IC₅₀ estimates.
- Machine Learning: Apply QSAR models to predict structure-activity relationships, incorporating descriptors like logP, polar surface area, and molecular weight. Validate with leave-one-out cross-validation .
- Error Analysis: Quantify uncertainties from instrument precision (e.g., plate reader variability) and biological replicates using ANOVA or mixed-effects models .
Q5. How can researchers formulate hypothesis-driven questions to investigate this compound’s mechanism of action?
Answer: Use the PICOT framework to structure inquiries:
- P opulation: Target protein/cellular system (e.g., kinase X in cancer cells).
- I ntervention: this compound treatment (dose range, exposure time).
- C omparison: Positive/negative controls (e.g., known inhibitors, vehicle).
- O utcome: Measurable endpoints (e.g., apoptosis, phosphorylation levels).
- T ime: Temporal effects (e.g., acute vs. chronic exposure) .
Refine hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
"Does this compound inhibit kinase X via competitive binding at the ATP site, and how does this interaction compare to structurally analogous inhibitors?"
Methodological Best Practices
Q. Q6. What strategies ensure rigorous literature reviews for this compound-related studies?
Answer:
- Search Strategy: Use Boolean operators (AND/OR/NOT) and databases (PubMed, SciFinder) with keywords: "this compound" + "synthesis," "kinetics," "toxicity."
- Critical Appraisal: Assess study quality via JAMA criteria (e.g., sample size, blinding, reproducibility) .
- Gap Analysis: Map existing findings to identify understudied areas (e.g., metabolite profiling, long-term stability) .
Q. Q7. How should researchers address ethical and reproducibility challenges in this compound studies?
Answer:
- Ethical Compliance: Obtain institutional approvals for biological assays and animal studies. Disclose conflicts of interest and funding sources .
- Reproducibility: Share raw data, code, and protocols via repositories (Zenodo, GitHub). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Negative Results: Publish non-confirmatory findings to reduce publication bias .
Cross-Disciplinary Integration
Q. Q8. How can this compound research benefit from interdisciplinary approaches (e.g., computational chemistry, systems biology)?
Answer:
- Molecular Dynamics Simulations: Model this compound’s binding kinetics with target proteins using AMBER or GROMACS. Validate with experimental ΔG values .
- Omics Integration: Combine transcriptomics/proteomics data to identify off-target effects or synergistic pathways .
- Translational Studies: Collaborate with clinicians to correlate in vitro potency with pharmacokinetic profiles (e.g., Cmax, half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
